2-Cyano-4-methylthiazole-5-carboxylic acid ethyl ester
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Overview
Description
2-Cyano-4-methyl-thiazole-5-carboxylic acid ethyl ester is a chemical compound with the molecular formula C10H10N2O2S. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-4-methyl-thiazole-5-carboxylic acid ethyl ester typically involves the reaction of ethyl-2-(3-cyano-4-hydroxyphenyl)-4-methyl-5-thiazole carboxylate with isobutyl bromide in the presence of potassium carbonate and dimethylformamide. The reaction mixture is heated at approximately 75°C for about 8 hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-4-methyl-thiazole-5-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the cyano group.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as potassium carbonate.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Major Products Formed
Substitution: Formation of substituted thiazole derivatives.
Oxidation: Oxidized thiazole compounds.
Reduction: Reduced thiazole derivatives.
Hydrolysis: Formation of 2-Cyano-4-methyl-thiazole-5-carboxylic acid.
Scientific Research Applications
2-Cyano-4-methyl-thiazole-5-carboxylic acid ethyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied as a potential drug candidate for various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Cyano-4-methyl-thiazole-5-carboxylic acid ethyl ester involves its interaction with specific molecular targets. For instance, it is known to inhibit xanthine oxidase/xanthine dehydrogenase, which are enzymes involved in the metabolism of purines . This inhibition can lead to a decrease in uric acid production, making it a potential treatment for conditions like gout.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate
- Ethyl 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate
Uniqueness
2-Cyano-4-methyl-thiazole-5-carboxylic acid ethyl ester is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its cyano group and ester functionality make it a versatile intermediate for further chemical modifications.
Properties
Molecular Formula |
C8H8N2O2S |
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Molecular Weight |
196.23 g/mol |
IUPAC Name |
ethyl 2-cyano-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C8H8N2O2S/c1-3-12-8(11)7-5(2)10-6(4-9)13-7/h3H2,1-2H3 |
InChI Key |
JLRPEDDMLPULTA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C#N)C |
Origin of Product |
United States |
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